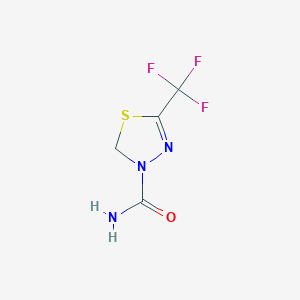
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide is a compound known for its potential antitumor properties. It is an acridine derivative that has shown high activity against solid tumors in preclinical studies . This compound is of significant interest in the field of medicinal chemistry due to its dual mode of action involving topoisomerases I and II .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide involves several steps. One common method includes the cyclization of a precursor compound in the presence of a Lewis acid in an organic solvent . The process can be summarized as follows:
Cyclization: A compound of formula (II) is cyclized using a Lewis acid in an organic solvent to obtain a compound of formula (III).
Amidation: The compound of formula (III) is treated with a primary alkylamine to form the desired acridine carboxamide.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can modify the acridine ring or the amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as N-oxide derivatives, reduced acridine compounds, and substituted acridine derivatives .
科学的研究の応用
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of acridine derivatives in various chemical reactions.
Medicine: It is being investigated as a potential antitumor agent due to its cytotoxic effects on cancer cells.
作用機序
The mechanism of action of N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the normal function of topoisomerases I and II. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death . The dual inhibition of topoisomerases I and II is a unique feature that enhances its cytotoxic effects .
類似化合物との比較
Similar Compounds
Amsacrine: Another acridine derivative with antitumor properties.
Idarubicin: An anthracycline antibiotic used in cancer treatment.
Daunorubicin: Similar to idarubicin, used in chemotherapy.
Paclitaxel: A well-known anticancer drug that stabilizes microtubules.
Uniqueness
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide is unique due to its dual inhibition of topoisomerases I and II, which is not commonly observed in other similar compounds. This dual mode of action makes it a promising candidate for overcoming multidrug resistance in cancer therapy .
特性
CAS番号 |
89459-42-7 |
|---|---|
分子式 |
C19H22N4O |
分子量 |
322.4 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-9-(methylamino)acridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-20-17-13-7-4-5-10-16(13)22-18-14(17)8-6-9-15(18)19(24)21-11-12-23(2)3/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,24) |
InChIキー |
CBVKULYLFMNGTC-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C=CC=C(C2=NC3=CC=CC=C31)C(=O)NCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-](/img/structure/B12911663.png)
![7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12911668.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)





![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)

![3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl-](/img/structure/B12911710.png)
